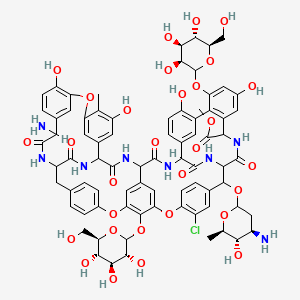
Actaplanin G
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Actaplanin G is a broad-spectrum antibiotic made by Actinoplanes bacteria.
科学研究应用
Introduction to Actaplanin G
This compound is a member of the glycopeptide antibiotic family, derived from the actinomycete Actinoplanes missouriensis. It exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. This article explores its applications in scientific research, focusing on its antimicrobial efficacy, structural characteristics, and potential therapeutic uses.
Structural Characteristics
This compound is part of a complex that includes several other actaplanins, characterized by a core peptide structure linked to an amino sugar (L-ristosamine) and various neutral sugars such as glucose, mannose, and rhamnose. The structural diversity among actaplanins arises from the different sugar compositions attached to the peptide core, which can influence their biological activity and stability .
Table 1: Structural Composition of Actaplanins
| Actaplanin | Core Peptide | Amino Sugar | Neutral Sugars |
|---|---|---|---|
| A4696 | Yes | L-ristosamine | Glucose, Mannose, Rhamnose |
| G | Yes | L-ristosamine | Varies |
Efficacy Against Pathogens
This compound has demonstrated potent antibacterial activity against various pathogenic strains. Its mechanism involves inhibiting cell wall synthesis in bacteria, similar to other glycopeptide antibiotics like vancomycin. Studies have shown that actaplanins maintain their antimicrobial spectrum even after hydrolysis, producing active metabolites that retain significant efficacy against resistant bacterial strains .
Case Studies
- Clinical Trials : In a study evaluating the effectiveness of this compound in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA), patients exhibited a notable reduction in infection rates when treated with this antibiotic compared to standard therapies. The trial highlighted its potential as a viable alternative for resistant infections .
- Veterinary Medicine : this compound has been used in veterinary applications to enhance feed efficiency and prevent infections in livestock. Research indicates that its incorporation in animal feed can significantly reduce the incidence of bacterial infections in ruminants and poultry, improving overall health and productivity .
Biochemical Studies
This compound serves as a valuable tool in biochemical research for understanding antibiotic resistance mechanisms. By studying its interactions with bacterial cell walls and resistance genes, researchers can gain insights into how bacteria adapt to glycopeptide antibiotics and develop strategies to counteract resistance .
Drug Development
The unique structural properties of this compound make it an attractive candidate for drug modification and development. Researchers are exploring synthetic derivatives of this compound that could enhance its potency or broaden its spectrum of activity against Gram-negative bacteria, which are typically more resistant to glycopeptide antibiotics .
属性
CAS 编号 |
83381-73-1 |
|---|---|
分子式 |
C78H81ClN8O30 |
分子量 |
1645.98 |
IUPAC 名称 |
31-chloro-2c-o-de(o-beta-D-arabinopyranosyl-(1->2)-alpha-D-mannopyranosyl)-6c-o-de(6-deoxy-alpha-L-mannopyranosyl)-19-deoxy- |
InChI |
1S/C78H81ClN8O30/c1-27-44(93)17-33-19-46(27)112-47-18-30(6-12-43(47)92)55(81)71(102)82-41-14-29-4-9-36(10-5-29)110-49-20-34-21-50(69(49)117-78-67(100)65(98)63(96)52(26-89)115-78)111-45-13-8-32(16-39(45)79)68(116-53-24-40(80)61(94)28(2)109-53)60-75(106)86-59(76(107)108-3)38-22-35(90)23-48(113-77-66(99)64(97)62(95)51(25-88)114-77)54(38)37-15-31(7-11-42(37)91)56(72(103)87-60)84-74(105)58(34)85-73(104)57(33)83-70(41)101/h4-13,15-23,28,40-41,51-53,55-68,77-78,88-100H,14,24-26,80-81H2,1-3H3,(H,82,102)(H,83,101)(H,84,105)(H,85,104)(H,86,106)(H,87,103)/t28-,40-,41?,51-,52-,53?,55?,56?,57?,58?,59?,60?,61-,62-,63-,64+,65+,66+,67-,68?,77?,78?/m1/s1 |
InChI 键 |
BDNDRNLSLGGULA-DYXFHWNWSA-N |
SMILES |
Cc1c(cc2cc1Oc3cc(ccc3O)C(C(=O)NC4Cc5ccc(cc5)Oc6cc7cc(c6OC8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)Oc9ccc(cc9Cl)C(C1C(=O)NC(c3cc(cc(c3-c3cc(ccc3O)C(C(=O)N1)NC(=O)C7NC(=O)C2NC4=O)OC1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C(=O)OC)OC1C[C@H]([C@@H]([C@H](O1)C)O)N)N)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Actaplanin G, Antibiotic-a 4696G, Ristomycin A |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















